molecular formula C12H15NOS B13314559 3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13314559
M. Wt: 221.32 g/mol
InChI Key: UMKKGUJUGAHBBC-UHFFFAOYSA-N
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Description

3-(Thiophene-2-carbonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. One common method includes the photochemical intramolecular cycloaddition of thiophene derivatives. For instance, the synthesis might start with the preparation of thiophene-2-carbaldehyde, which is then subjected to cycloaddition reactions under specific conditions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability. This includes using catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors could also be considered to maintain consistent reaction conditions and improve overall production rates.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions on the thiophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the bicyclic structure may enhance binding affinity through conformational constraints. These interactions can modulate biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel materials.

Biological Activity

3-(Thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a carbonyl group attached to an 8-azabicyclo[3.2.1]octane scaffold, which is known for its diverse biological activities. The molecular formula is C12H15NOSC_{12}H_{15}NOS, with a molecular weight of 227.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's unique structure allows it to selectively bind to specific proteins, potentially inhibiting their activity or altering their function, leading to various biological effects such as anti-inflammatory and anti-cancer activities .

1. Anticancer Activity

Research has indicated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant anticancer properties. For instance, studies have shown that certain analogs can effectively inhibit cancer cell proliferation in vitro and in vivo by inducing apoptosis in cancer cells .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases .

3. Neuropharmacological Effects

Some studies have explored the neuropharmacological potential of this compound, particularly its effects on opioid receptors. It has been reported that certain derivatives show selective antagonism at kappa opioid receptors, which may have implications for pain management and addiction treatment .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various analogs of the 8-azabicyclo[3.2.1]octane scaffold, including those with the thiophene moiety. The results showed that these compounds significantly inhibited tumor growth in xenograft models, demonstrating their potential as novel anticancer agents .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory diseases, researchers tested the effects of this compound on human monocytes stimulated with lipopolysaccharide (LPS). The compound was found to significantly reduce the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuropharmacologicalSelective kappa opioid receptor antagonism

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C12H15NOS/c14-12(11-2-1-5-15-11)8-6-9-3-4-10(7-8)13-9/h1-2,5,8-10,13H,3-4,6-7H2

InChI Key

UMKKGUJUGAHBBC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=CS3

Origin of Product

United States

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